2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a carboxylic acid group at the 1-position and a partially hydrogenated carbazole ring system.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid has several scientific research applications:
Safety and Hazards
The compound should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For example, palladium-catalyzed asymmetric hydrogenation of carbazole can yield the desired tetrahydrocarbazole derivative . Another approach involves the N-acylation of 1,2,3,4-tetrahydrocarbazoles, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions using palladium or other suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully hydrogenated carbazole derivatives .
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully hydrogenated carbazole ring but lacking the carboxylic acid group.
9-Acyl-1,2,3,4-tetrahydrocarbazoles: Compounds with acyl groups at the 9-position, which exhibit different chemical and biological properties.
8-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A methyl-substituted derivative with distinct reactivity and applications.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLIXPBSNSYURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587918 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42497-46-1 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.